molecular formula C15H13FN2O2 B2395827 (2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-fluoropyridin-4-yl)methanone CAS No. 1779183-40-2

(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-fluoropyridin-4-yl)methanone

Cat. No.: B2395827
CAS No.: 1779183-40-2
M. Wt: 272.279
InChI Key: JPXVNSXPWKTQCY-UHFFFAOYSA-N
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Description

(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-fluoropyridin-4-yl)methanone is a complex organic compound that features a unique structure combining a dihydrobenzo oxazepine ring with a fluoropyridine moiety

Mechanism of Action

Target of Action

Similar compounds, such as 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2h)-ones, have been evaluated for their anticonvulsant effects . This suggests that the compound may interact with targets involved in neuronal signaling, such as ion channels or neurotransmitter receptors.

Mode of Action

Based on its structural similarity to other benzoxazepinones, it may interact with its targets by binding to specific sites, thereby modulating their activity .

Biochemical Pathways

The compound may affect biochemical pathways involved in neuronal signaling, given its potential anticonvulsant effects . This could include pathways related to the synthesis, release, or reuptake of neurotransmitters, or the regulation of ion channels. The downstream effects could involve changes in neuronal excitability or synaptic transmission.

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. If it indeed has anticonvulsant effects, as suggested by studies on similar compounds , it could potentially reduce neuronal excitability or alter synaptic transmission, thereby preventing or reducing the frequency of seizures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-fluoropyridin-4-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the formation of the dihydrobenzo oxazepine ring, followed by the introduction of the fluoropyridine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-fluoropyridin-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group such as an amine or halide.

Scientific Research Applications

(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-fluoropyridin-4-yl)methanone has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-fluoropyridin-4-yl)methanone stands out due to its unique combination of a dihydrobenzo oxazepine ring and a fluoropyridine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3,5-dihydro-2H-1,4-benzoxazepin-4-yl-(3-fluoropyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2/c16-13-9-17-6-5-12(13)15(19)18-7-8-20-14-4-2-1-3-11(14)10-18/h1-6,9H,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXVNSXPWKTQCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2CN1C(=O)C3=C(C=NC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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